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Abstract
HSK16149, also known as Crisugabalin, is a novel, third-generation gabapentinoid currently

under investigation for the treatment of neuropathic pain.[1] This technical guide provides an in-

depth overview of its molecular structure, a plausible synthetic route, and its mechanism of

action as a selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).

Furthermore, this document summarizes key quantitative data from preclinical and clinical

studies and outlines the experimental protocols employed in pivotal trials. Visual diagrams of its

signaling pathway and representative experimental workflows are included to facilitate a

comprehensive understanding of this promising therapeutic agent.

Molecular Structure and Properties
Crisugabalin (HSK16149) is a γ-aminobutyric acid (GABA) analog characterized by a unique

tricyclic cage-like structure.[1] This rigid molecular framework is believed to contribute to its

high binding affinity and selectivity.
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Property Value

IUPAC Name
2-[(1S,2S,3R,6S,8S)-2-(aminomethyl)-2-

tricyclo[4.2.1.0³,⁸]nonanyl]acetic acid

Molecular Formula C₁₂H₁₉NO₂

Molar Mass 209.289 g·mol⁻¹

CAS Number 2209104-84-5

SMILES
C1C[C@@H]2[C@@H]3C[C@H]1C[C@@H]3[

C@@]2(CC(=O)O)CN

InChI Key WCEFMBSFXJUREW-LIJGXYGRSA-N

Synthesis of HSK16149 (Crisugabalin)
While a definitive, publicly available step-by-step synthesis protocol for HSK16149 is not fully

disclosed, patent filings and new drug approval documents provide insights into a likely

synthetic pathway. The following is a representative, multi-step synthesis based on available

information.

Disclaimer: This protocol is a composite summary and may not reflect the exact, proprietary

synthesis process.

Step 1: Initial Reaction Anhydrous formic acid (18.82 kg, 409.09 mol) is charged into a 100-liter

reactor and the temperature is reduced to 10°C.[2] Triethylamine (16.53 kg, 163.64 mol) is then

added dropwise.[2] Following a 20-minute stir, cycloisopropyl malonate (7.86 kg, 54.55 mol) is

introduced into the reactor at 10°C.[2]

Step 2: Intermediate Formation A solution of 1C (5.64 kg, 27.22 mol) in dichloromethane (40.0

L) is pumped into a 100L reactor and cooled to -10°C.[2] 2,4,6-trimethylpyridine (4.94 kg, 40.83

mol) is added, followed by the dropwise addition of a dichloromethane solution (16.0 L) of

trifluoromethanesulfonic anhydride (11.50 kg, 40.83 mol).[2] The mixture is heated to reflux for

12 hours.[2]

Step 3: pH Adjustment and Reflux After the reaction is complete, an aqueous solution (23.0 L)

of sodium hydroxide (3.10 kg, 77.5 mol) is added dropwise to adjust the pH of the reaction
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solution to between 10-11.[2] The mixture is then refluxed for an additional 5-6 hours.[2]

Step 4: Purification A solution of crude 1D (3.00 kg, 22.059 mol) in ethanol (3.0 L) is added to a

solution of anhydrous sodium bisulfite (5.735 kg, 55.147 mol) in 66 L of purified water at room

temperature and stirred overnight.[2] The mixture is extracted with ethyl acetate (20 L x 2).[2]

The aqueous phase is cooled to 10°C, and a solution of sodium hydroxide (2.250 kg, 56.250

mol) in water (10 L) is added dropwise to adjust the pH to 10-12.[2] The mixture is stirred at

room temperature for 2 hours.[2]

Mechanism of Action and Signaling Pathway
HSK16149 is a selective ligand of the α2δ subunit of voltage-gated calcium channels (VGCCs),

with a higher binding affinity for the α2δ-1 subunit compared to pregabalin.[3][4] By binding to

the α2δ-1 subunit, Crisugabalin modulates calcium influx into presynaptic nerve terminals.[3]

This, in turn, reduces the release of excitatory neurotransmitters such as glutamate,

norepinephrine, and substance P, which are implicated in the pathophysiology of neuropathic

pain.
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Caption: HSK16149 Mechanism of Action.

Preclinical and Clinical Data
Preclinical Data
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Preclinical studies have demonstrated the potency and efficacy of HSK16149 in animal models

of neuropathic pain.

Parameter HSK16149 Pregabalin Reference

Binding Affinity (IC₅₀) 4.0 nM 92.0 nM [3]

Potency vs.

Pregabalin
~23 times more potent - [4]

Clinical Trial Data
HSK16149 has undergone extensive clinical evaluation, primarily in patients with diabetic

peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).

Efficacy in Diabetic Peripheral Neuropathic Pain (DPNP)[5]

Treatment Group N
Mean Change from
Baseline in ADPS
at Week 13

p-value vs. Placebo

Placebo 177 -1.23 -

HSK16149 40 mg/day 178 -2.24 <0.0001

HSK16149 80 mg/day 179 -2.16 <0.0001

ADPS: Average Daily

Pain Score

Efficacy in Postherpetic Neuralgia (PHN)[6]
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Treatment Group N

LSMD in ADPS
Change from
Baseline at Week
12 (95% CI)

p-value vs. Placebo

Placebo 124 - -

HSK16149 40 mg/d 121 -1.1 (-1.6 to -0.7) < .001

HSK16149 80 mg/d 121 -1.5 (-2.0 to -1.0) < .001

LSMD: Least Squares

Mean Difference;

ADPS: Average Daily

Pain Score

Safety and Tolerability Across multiple clinical trials, HSK16149 has been generally well-

tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) were

dizziness and somnolence, which were typically mild to moderate in severity.[5]

Experimental Protocols
Phase 3 Clinical Trial in Diabetic Peripheral Neuropathic
Pain (DPNP)
A multicenter, randomized, double-blind, placebo- and active-controlled phase II/III study was

conducted in China to evaluate the efficacy and safety of HSK16149 in patients with DPNP.[5]

Participants: Patients aged ≥18 years with a diagnosis of diabetic peripheral neuropathy and

moderate to severe pain.[5]

Randomization: Patients were randomized to receive placebo, HSK16149 (40 mg/d or 80

mg/d without titration), or pregabalin (300 mg/d with a 1-week titration).[5]

Treatment Duration: Up to 13 weeks.[5]

Primary Endpoint: Change from baseline in the Average Daily Pain Score (ADPS) at week

13.[5]
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Secondary Endpoints: Responder rates, defined as ≥30% and ≥50% improvement in ADPS.

[5]

13-Week Treatment Period
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(DPNP, Age ≥18, Moderate-Severe Pain)

Randomization

Placebo HSK16149 40 mg/day
(No Titration)

HSK16149 80 mg/day
(No Titration)

Pregabalin 300 mg/day
(1-week Titration)

Primary Endpoint Assessment at Week 13
(Change from Baseline in ADPS)

Secondary Endpoint Assessment
(Responder Rates)
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Caption: DPNP Phase 3 Trial Workflow.

Phase 3 Clinical Trial in Postherpetic Neuralgia (PHN)
A randomized, double-blind, placebo-controlled, parallel-group study was conducted at 48

tertiary care centers in China to assess the efficacy and safety of crisugabalin in adults with

PHN.[6]

Participants: Adults with PHN and an average daily pain score (ADPS) of at least 4 on an 11-

point scale.[6] Patients with pain not controlled by prior therapy with pregabalin (≥300 mg/d)

or gabapentin (≥1200 mg/d) were excluded.[6]
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Run-in Period: A 1-week run-in period with placebo to establish baseline ADPS.[7]

Randomization: Patients were randomized 1:1:1 to receive crisugabalin 40 mg/d (20 mg

twice daily), crisugabalin 80 mg/d (40 mg twice daily), or placebo.[6]

Treatment Duration: 12 weeks.[6]

Primary Endpoint: Change from baseline in ADPS at week 12.[6]

12-Week Treatment Period

Patient Screening
(PHN, ADPS ≥ 4)

1-Week Placebo Run-in
(Establish Baseline ADPS)

Randomization (1:1:1)

Placebo Crisugabalin 40 mg/day
(20 mg BID)

Crisugabalin 80 mg/day
(40 mg BID)

Primary Endpoint Assessment at Week 12
(Change from Baseline in ADPS)

Click to download full resolution via product page

Caption: PHN Phase 3 Trial Workflow.

Conclusion
HSK16149 (Crisugabalin) represents a significant advancement in the development of

treatments for neuropathic pain. Its unique molecular structure confers high potency and
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selectivity for the α2δ-1 subunit of VGCCs, leading to a favorable efficacy and safety profile as

demonstrated in extensive clinical trials. With its potential for rapid onset of action and

sustained pain relief, Crisugabalin is poised to become a valuable therapeutic option for

patients suffering from chronic neuropathic pain conditions. Further research and long-term

studies will continue to elucidate its full clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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